(5-Nitro-2,3-dihydrobenzofuran-2-yl)methanol
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Overview
Description
(5-Nitro-2,3-dihydrobenzofuran-2-yl)methanol is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. This particular compound is characterized by the presence of a nitro group at the 5-position and a methanol group at the 2-position of the dihydrobenzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Nitro-2,3-dihydrobenzofuran-2-yl)methanol typically involves the nitration of 2,3-dihydrobenzofuran followed by the introduction of a methanol group. One common method is the nitration of 2,3-dihydrobenzofuran using a mixture of concentrated nitric acid and sulfuric acid. The resulting nitro compound is then subjected to a reduction reaction to introduce the methanol group .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of (5-Nitro-2,3-dihydrobenzofuran-2-yl)methanol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The compound may also inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function .
Comparison with Similar Compounds
2,3-Dihydrobenzofuran: Lacks the nitro and methanol groups, resulting in different biological activities.
5-Nitro-2,3-dihydrobenzofuran: Similar structure but without the methanol group.
(2,3-Dihydrobenzofuran-2-yl)methanol: Lacks the nitro group, leading to different reactivity and applications.
Uniqueness: (5-Nitro-2,3-dihydrobenzofuran-2-yl)methanol is unique due to the presence of both the nitro and methanol groups, which confer distinct chemical reactivity and biological activities.
Properties
Molecular Formula |
C9H9NO4 |
---|---|
Molecular Weight |
195.17 g/mol |
IUPAC Name |
(5-nitro-2,3-dihydro-1-benzofuran-2-yl)methanol |
InChI |
InChI=1S/C9H9NO4/c11-5-8-4-6-3-7(10(12)13)1-2-9(6)14-8/h1-3,8,11H,4-5H2 |
InChI Key |
YSPXEMVSOVGWDL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C1C=C(C=C2)[N+](=O)[O-])CO |
Origin of Product |
United States |
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